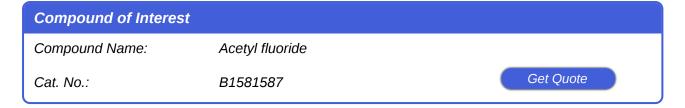


Application Notes and Protocols: Acetyl Fluoride in Medicinal Chemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl fluoride (CH₃COF) and its derivatives, acyl fluorides, are increasingly valuable reagents in medicinal chemistry. Their unique reactivity profile, balancing stability with sufficient electrophilicity, makes them superior alternatives to more common acyl chlorides in various synthetic transformations. Acyl fluorides are particularly advantageous in sterically hindered reactions and in minimizing side product formation.[1][2][3] This document provides detailed application notes and experimental protocols for two key areas where acetyl fluoride and its analogs have a significant impact: peptide synthesis and radiolabeling for Positron Emission Tomography (PET) imaging.

Application 1: Peptide Synthesis via Acyl Fluoride Intermediates

The formation of amide bonds is central to the synthesis of peptides, which are crucial in drug discovery. The use of amino acid fluorides, generated in situ from the corresponding N-protected amino acids, offers a rapid and efficient method for peptide coupling with minimal racemization.[1][4][5]

Key Advantages in Peptide Synthesis:

High Reactivity: Acyl fluorides are highly reactive, leading to fast coupling reactions.[4]



- Reduced Racemization: The use of amino acid fluorides helps in preserving the stereochemical integrity of the chiral amino acid centers.[4][5]
- Suitability for Hindered Couplings: They are effective in coupling sterically demanding amino acids where standard coupling reagents may fail.[1]

Experimental Protocols

Protocol 1.1: Liquid-Phase Peptide Synthesis (LPPS) using in situ Generated Amino Acid Fluorides

This protocol describes the coupling of an N-protected amino acid to an amino acid ester.

Materials:

- N-protected amino acid (e.g., Boc-Ala-OH)
- Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
- Thionyl fluoride (SOF₂) solution in DCM or another suitable fluorinating agent[5]
- Pyridine
- Triethylamine (TEA) or Diisopropylethylamine (DIEA)
- Anhydrous Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine

Procedure:

- Activation (Formation of Amino Acid Fluoride):
 - Dissolve the N-protected amino acid (1.0 equiv.) and pyridine (1.0 equiv.) in anhydrous
 DCM in a dry, inert atmosphere flask.
 - Cool the solution to 0 °C.



- Slowly add a solution of thionyl fluoride (1.0 equiv.) in DCM.
- Stir the reaction at 0 °C for 30 minutes to generate the amino acid fluoride in situ.[4]
- Coupling:
 - In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equiv.) and TEA or DIEA (2.0 equiv.) in anhydrous DCM.
 - Add the amino acid ester solution to the freshly prepared amino acid fluoride solution at 0
 °C.
 - Allow the reaction to warm to room temperature and stir for 1-2 hours.
- Work-up and Purification:
 - Dilute the reaction mixture with DCM.
 - Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
 - Purify the resulting dipeptide by column chromatography.

Protocol 1.2: Solid-Phase Peptide Synthesis (SPPS) using in situ Generated Amino Acid Fluorides

This protocol outlines a single coupling cycle on a solid support (e.g., Wang resin).

Materials:

- Fmoc-protected amino acid
- Fmoc-deprotected resin (e.g., H-Ala-Wang resin)
- Thionyl fluoride (SOF2) solution in DCM or another suitable fluorinating agent[5]
- Pyridine



- Anhydrous Dichloromethane (DCM)
- Anhydrous N,N-Dimethylformamide (DMF)
- 20% Piperidine in DMF for Fmoc deprotection
- TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

- Fmoc Deprotection:
 - Swell the Fmoc-protected resin in DMF.
 - Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.
 - Wash the resin thoroughly with DMF and DCM.
- Activation and Coupling:
 - In a separate flask, prepare the Fmoc-amino acid fluoride as described in Protocol 1.1 (Activation step).
 - Add the freshly prepared solution of Fmoc-amino acid fluoride to the deprotected resin.
 - Agitate the reaction mixture for 1 hour at room temperature.[5]
 - Wash the resin extensively with DCM and DMF to remove excess reagents and byproducts.
- Repeat Cycles:
 - Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
- Cleavage and Isolation:
 - After the final coupling and deprotection, wash the resin and dry it under vacuum.



- Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove side-chain protecting groups.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

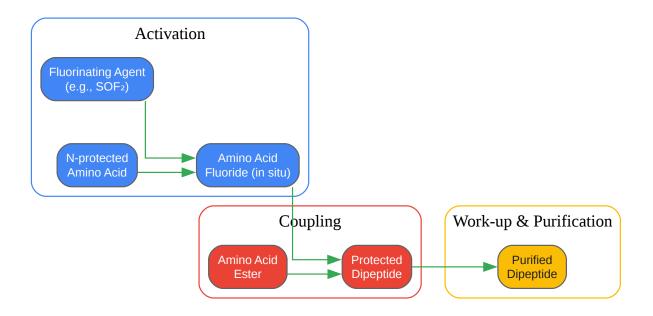
 Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Ouantitative Data

N-protected Amino Acid	Amine Component	Coupling Method	Yield (%)	Reference
Boc-Phe-OH	H-Gly-OMe	LPPS via Acyl Fluoride	92	[5]
Boc-Val-OH	H-Val-OMe	LPPS via Acyl Fluoride	85	[5]
Fmoc-Ala-OH	H-Ala-Wang resin	SPPS via Acyl Fluoride	96 (dipeptide)	[5]
Fmoc-Gly-OH	H-Phe-Wang resin	SPPS via Acyl Fluoride	95 (dipeptide)	[5]

Visualizations

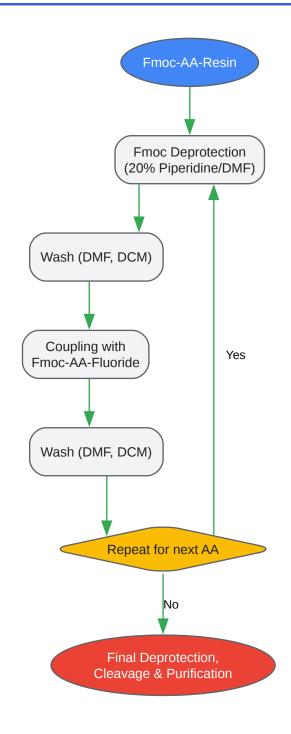




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Caption: Liquid-Phase Peptide Synthesis Workflow.





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Caption: Solid-Phase Peptide Synthesis Cycle.

Application 2: Radiosynthesis of [18F]FDG for PET Imaging



[18F]Fluorodeoxyglucose ([18F]FDG) is the most widely used radiotracer in PET for oncology, neurology, and cardiology. One of the established methods for its synthesis involves the electrophilic fluorination of a precursor using [18F]acetyl hypofluorite (CH₃CO¹⁸F).[6][7][8]

Principle of the Method

[18F]Acetyl hypofluorite is produced from the reaction of [18F]F₂ with a solid acetate source. This electrophilic fluorinating agent then reacts with a protected glucal precursor, followed by hydrolysis to yield [18F]FDG.

Experimental Protocol

Protocol 2.1: Radiosynthesis of [18F]FDG using [18F]Acetyl Hypofluorite

Materials:

- [18F]Fluoride produced from a cyclotron
- Neon gas with 0.1% F2
- Sodium acetate trihydrate
- 3,4,6-Tri-O-acetyl-D-glucal (precursor)
- Anhydrous acetonitrile (MeCN)
- Hydrochloric acid (HCl)
- Purification cartridges (e.g., alumina, C18)

Procedure:

- Production of [18F]F₂:
 - $[^{18}F]F_2$ is typically produced via the $^{20}Ne(d,\alpha)^{18}F$ nuclear reaction in a cyclotron.
- Synthesis of [18F]Acetyl Hypofluorite:



 The [¹⁸F]F₂ gas is passed through a column containing sodium acetate trihydrate to produce [¹⁸F]acetyl hypofluorite.[8][9]

· Radiolabeling:

- The gaseous [18F]acetyl hypofluorite is bubbled through a solution of 3,4,6-tri-O-acetyl-D-glucal in anhydrous acetonitrile.
- The reaction proceeds rapidly at room temperature.

Hydrolysis:

The solvent is evaporated, and the residue is hydrolyzed with hydrochloric acid (e.g., 2N HCl) at an elevated temperature (e.g., 120 °C) for a few minutes to remove the acetyl protecting groups.

• Purification:

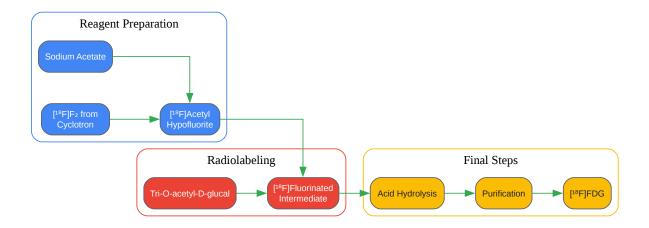
- The crude product is purified using a series of solid-phase extraction cartridges to remove unreacted fluoride, precursor, and byproducts.
- The final product is a sterile, injectable solution of [18F]FDG.

Quantitative Data

Parameter	Value	Reference
Radiochemical Yield	~40% (uncorrected)	[8]
Radiochemical Purity	>95%	[8]
Synthesis Time	~15 minutes	[8]

Visualizations





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Caption: [18F]FDG Radiosynthesis Workflow.

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